Cas no 219503-74-9 (tert-Butyl 6-nitro-1H-indazole-1-carboxylate)
tert-Butyl 6-nitro-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 6-nitro-1H-indazole-1-carboxylate
- tert-butyl 6-nitroindazole-1-carboxylate
- LogP
- 219503-74-9
- BS-27820
- DTXSID40470743
- EN300-18774240
- W-206688
- TERT-BUTYL 6-NITRO-INDAZOLE-1-CARBOXYLATE,97%
- IDQFCHKQFNYMFE-UHFFFAOYSA-N
- AMY32349
- tert-Butyl6-nitro-1H-indazole-1-carboxylate
- AKOS016004646
- 1-Boc-6-nitroindazole
- SCHEMBL3610098
- DB-344379
-
- MDL: MFCD12400723
- Inchi: 1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3
- InChI Key: IDQFCHKQFNYMFE-UHFFFAOYSA-N
- SMILES: O(C(N1C2C=C(C=CC=2C=N1)[N+](=O)[O-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 263.09069
- Monoisotopic Mass: 263.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 89.9Ų
Experimental Properties
- Density: 1.342
- Boiling Point: 406.066°C at 760 mmHg
- Flash Point: 199.382°C
- Refractive Index: 1.606
- PSA: 87.26
tert-Butyl 6-nitro-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Alichem | A269002577-1g |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 95% | 1g |
$542.52 | 2023-09-02 | |
| Alichem | A269002577-5g |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 95% | 5g |
$1694.35 | 2023-09-02 | |
| Fluorochem | 228298-250mg |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 95% | 250mg |
£247.00 | 2022-02-28 | |
| Fluorochem | 228298-1g |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 95% | 1g |
£617.00 | 2022-02-28 | |
| Fluorochem | 228298-5g |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 95% | 5g |
£1851.00 | 2022-02-28 | |
| Chemenu | CM122585-1g |
tert-butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 95% | 1g |
$333 | 2021-08-05 | |
| Ambeed | A213250-100mg |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 97% | 100mg |
$19.0 | 2024-08-03 | |
| Ambeed | A213250-250mg |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 97% | 250mg |
$31.0 | 2024-08-03 | |
| Ambeed | A213250-1g |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 97% | 1g |
$61.0 | 2024-08-03 | |
| Ambeed | A213250-5g |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate |
219503-74-9 | 97% | 5g |
$184.0 | 2024-08-03 |
tert-Butyl 6-nitro-1H-indazole-1-carboxylate Suppliers
tert-Butyl 6-nitro-1H-indazole-1-carboxylate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Recent Advances in tert-Butyl 6-nitro-1H-indazole-1-carboxylate (219503-74-9) Research
tert-Butyl 6-nitro-1H-indazole-1-carboxylate, identified by the CAS registry number 219503-74-9, has emerged as a significant compound in the field of chemical biology and pharmaceutical research. This compound, characterized by its indazole core and nitro substituent, has garnered attention due to its potential applications in drug discovery and therapeutic development.
The indazole scaffold is a well-known structural motif in medicinal chemistry, often associated with diverse biological activities. The nitro group attached at the 6-position of the indazole ring introduces additional functional complexity, potentially enhancing the compound's pharmacokinetic properties and bioavailability. Recent studies have explored the synthesis, characterization, and biological evaluation of tert-butyl 6-nitro-1H-indazole-1-carboxylate, highlighting its potential as a lead compound for further optimization.
In terms of synthesis, researchers have employed various methodologies to construct this compound efficiently. These methods include multi-component reactions, transition-metal-catalyzed coupling reactions, and stepwise synthesis strategies. The tert-butyl ester group has been shown to play a critical role in stabilizing the molecule during synthesis while also contributing to its solubility properties.
Biological evaluations of tert-butyl 6-nitro-1H-indazole-1-carboxylate have revealed promising activity in several assays relevant to disease states. For instance, studies have demonstrated its potential as an anti-inflammatory agent by modulating key inflammatory pathways. Additionally, preliminary data suggest that this compound may exhibit anticancer properties by targeting specific oncogenic signaling pathways.
The nitro group in tert-butyl 6-nitro-1H-indazole-1-carboxylate has been implicated in modulating the compound's redox properties, which could be advantageous in certain therapeutic contexts. Researchers are currently investigating whether this group can be exploited for targeted drug delivery or as a prodrug moiety for controlled release applications.
In conclusion, tert-butyl 6-nitro-1H-indazole-1-carboxylate (219503-74-9) represents a valuable addition to the arsenal of chemical tools available for exploring complex biological systems. Its unique structure and functional groups make it an attractive candidate for further research and development in the fields of chemical biology and pharmaceutical science.
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